N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)16-11-14(17)9-10-15(16)21-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCJAMSSDOUFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. Benzylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-benzyl-5-iodo-N-ethyl-2-methoxybenzenesulfonamide.
Oxidation Reactions: Products include 5-bromo-2-methoxybenzenesulfonic acid.
Reduction Reactions: Products include this compound amine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide. The compound's structural analogs have demonstrated notable efficacy against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the anti-proliferative effects of derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold, which includes the sulfonamide structure. The results indicated significant growth inhibition in human tumor cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values reported as low as 2.93 µM for certain derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Benzyl-5-bromoindolin-2-one derivative | A549 | 7.17 |
| 1-Benzyl-5-bromoindolin-2-one derivative | MCF-7 | 2.93 |
These findings suggest that modifications to the benzene sulfonamide structure can enhance its anticancer activity, making it a promising candidate for further development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Case Study: Antimicrobial Screening
In a recent study, derivatives of benzene sulfonamides were screened against multi-drug resistant Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against clinically isolated strains, indicating strong antimicrobial activity .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Klebsiella pneumoniae ST147 | 0.39 |
This highlights the potential of this compound as an effective antimicrobial agent.
Mechanistic Insights
The mechanisms by which this compound exerts its effects are also being explored. Research indicates that the compound may act through various pathways, including the inhibition of specific enzymes involved in cell proliferation and survival.
Enzyme Inhibition Studies
Studies focusing on enzyme targets such as dihydrofolate reductase (DHFR) have shown that similar sulfonamide compounds can inhibit this enzyme, which is crucial for nucleotide synthesis in rapidly dividing cells, including cancer and bacterial cells .
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzene ring and sulfonamide nitrogen significantly influence molecular weight, solubility, and lipophilicity. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Notes:
- Lipophilicity : The benzyl group in the target compound likely increases lipophilicity compared to analogs with smaller N-substituents (e.g., methyl or ethyl) .
- Bioactivity : Chloro-substituted analogs exhibit anti-malarial activity, suggesting bromo substitution (as in the target) may alter potency or target specificity .
Biological Activity
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features several significant functional groups:
- Bromine Atom : Enhances reactivity and biological activity.
- Sulfonamide Group : Known for its role in enzyme inhibition.
- Methoxy Group : Contributes to the compound's solubility and stability.
This compound interacts with various molecular targets, primarily enzymes and receptors. The bromine atom and sulfonamide group are crucial for binding, leading to modulation of biological pathways. The ethyl and benzyl groups improve the compound's overall stability and solubility, enhancing its effectiveness in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds derived from similar scaffolds. For instance, derivatives based on N-benzyl-5-bromoindolin-2-one have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies reported IC50 values indicating significant growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 12a | A549 | 0.503 |
These findings suggest that modifications in the structure, such as introducing methoxy or bromo groups, can significantly enhance anticancer activity .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit specific enzymes, notably carbonic anhydrases and certain proteases. Research indicates that this compound may exhibit similar inhibitory effects, making it a candidate for further investigation in enzyme-related disorders.
Case Studies
- Study on Anticancer Activity : In a study assessing various derivatives of N-benzyl compounds, it was found that those with bromine and methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines. The mechanism involved disruption of microtubule organization leading to apoptosis .
- Enzyme Interaction Studies : Another study focused on the interaction of sulfonamides with carbonic anhydrases demonstrated that modifications to the benzene ring significantly affected binding affinity and inhibitory potency. This suggests that this compound could be optimized for better therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide to ensure high purity and yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with bromination of a methoxybenzenesulfonyl precursor followed by sequential N-alkylation. For example:
Bromination : Introduce the bromo substituent at the 5-position using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
Sulfonamide Formation : React the brominated intermediate with benzylamine and ethylamine via nucleophilic substitution, using a base like triethylamine to deprotonate the amine .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Purity is confirmed by HPLC (>98%) and melting point analysis .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use complementary spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.9 ppm, benzyl protons as a multiplet at δ ~7.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ and isotopic pattern consistent with bromine .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, especially for sulfonamide torsion angles (e.g., C–S–N–C dihedral angles reported in related compounds ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism in sulfonamides) or crystal packing. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for proton signals to detect conformational exchange .
- Density Functional Theory (DFT) Calculations : Compare experimental NMR shifts with computed values for different conformers .
- Single-Crystal X-ray Analysis : Definitive resolution of bond lengths and angles (e.g., C–S bond lengths ~1.76 Å in sulfonamides ).
Q. What strategies optimize the biological activity of this compound through substituent modification?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical:
- Substituent Screening : Replace the bromo group with other halogens (Cl, F) or electron-withdrawing groups (NO₂) to modulate reactivity .
- Bioisosteric Replacement : Swap the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance solubility or target affinity .
- In Vitro Assays : Test modified derivatives against relevant biological targets (e.g., carbonic anhydrase inhibition assays for sulfonamides ).
Q. How does the crystal structure of this compound inform its molecular interactions in supramolecular assemblies?
- Methodological Answer : Analyze non-covalent interactions via crystallographic
- Hydrogen Bonding : Sulfonamide O atoms often form H-bonds with adjacent N–H groups (e.g., N–H···O=S interactions, ~2.8–3.0 Å ).
- π-π Stacking : Benzyl and methoxy-substituted aromatic rings may stack with offset geometries (interplanar distances ~3.5 Å ).
- Halogen Bonding : The bromine atom can participate in Br···O interactions (distance ~3.3 Å), influencing packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
